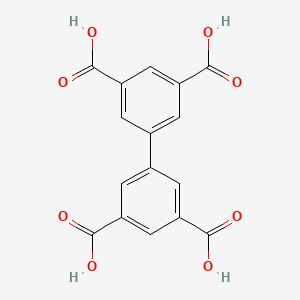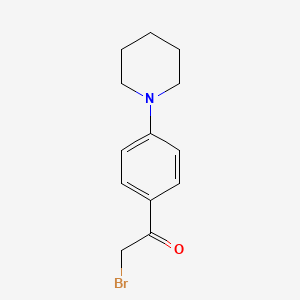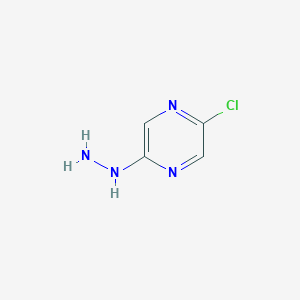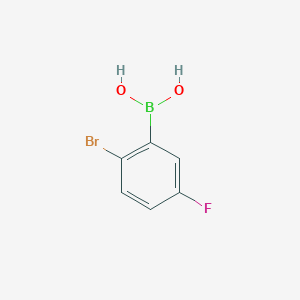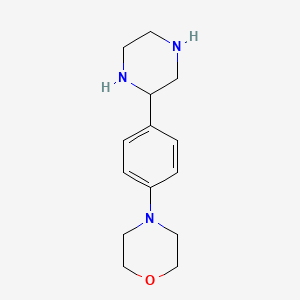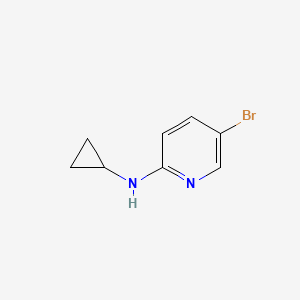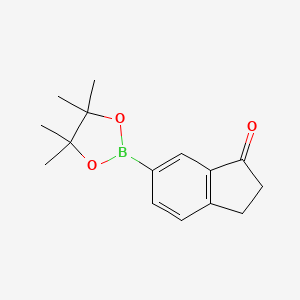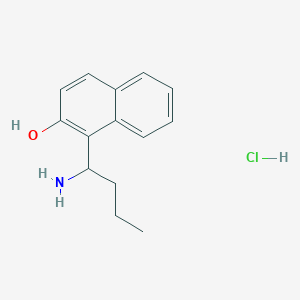
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminobutyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
作用機序
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors
Mode of Action
Amines, including this compound, are known to form imine derivatives, also known as schiff bases, when they react with aldehydes and ketones . This reaction is acid-catalyzed and reversible, similar to acetal formation . The compound may interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of amines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride typically involves the following steps:
Naphthalene Derivatization: The process begins with the derivatization of naphthalene to introduce functional groups that can be further modified.
Aminobutyl Substitution:
Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution, typically using reagents like hydroxylamine or other hydroxylating agents.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminobutyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
1-(1-Aminobutyl)-adamantane hydrochloride: Similar in structure but with an adamantane core, this compound has different physical and chemical properties.
1-(1-Aminobutyl)-phosphonic acid hydrochloride: This compound contains a phosphonic acid group, which imparts different reactivity and applications.
Uniqueness: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity in biological systems. Its dual functional groups (aminobutyl and hydroxyl) offer versatility in chemical modifications and applications.
特性
IUPAC Name |
1-(1-aminobutyl)naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-5-12(15)14-11-7-4-3-6-10(11)8-9-13(14)16;/h3-4,6-9,12,16H,2,5,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWSKCONSVMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582206 |
Source


|
| Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915781-02-1 |
Source


|
| Record name | 2-Naphthalenol, 1-(1-aminobutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915781-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


